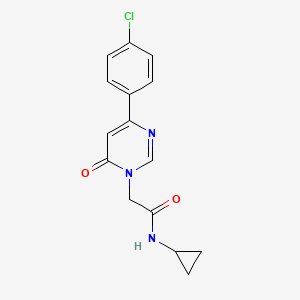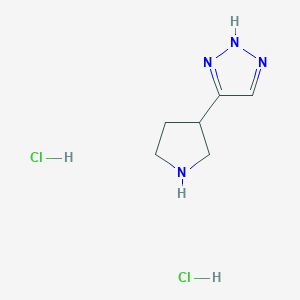
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-1-(3-thienyl)prop-2-EN-1-one, also known as 3DTPT, is a synthetic compound with a range of potential applications in research and industry. It is a polyphenolic compound with a thiophene ring, and was first synthesized in 2018. Its various properties make it an interesting compound for research and development.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of related compounds involves aldol condensation reactions and has been explored for their structural properties using techniques such as IR, NMR, and EI-MS spectral data. For instance, Asiri et al. (2010) synthesized a compound through an aldol condensation reaction, providing insights into its chemical structure and properties (Asiri & Khan, 2010).
Nonlinear Optical Properties
- Research has also explored the nonlinear optical properties of derivatives of this compound, highlighting its potential in materials science. Razvi et al. (2019) investigated the nonlinear optical properties of a derivative using the z-scan technique, revealing high nonlinear refractive index and absorption coefficient values, indicating its potential for optical limiting applications (Razvi et al., 2019).
Electrochemical Applications
- The electrochemical synthesis and characterization of related compounds have been utilized to develop new potentiometric sensors. Etienne et al. (2008) developed a modified electrode with a polythiophene film for the potentiometric determination of glutathione and cysteine concentrations (Etienne et al., 2008).
Electrochromic Materials
- The design and development of red electrochromic materials based on derivatives of this compound have been studied, showing promise for device fabrication due to their rapid switching and stability. Yin et al. (2018) explored the use of these compounds in solution-processable red electrochromic polymers (Yin et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-thiophen-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-14-6-4-11(9-15(14)18-2)3-5-13(16)12-7-8-19-10-12/h3-10H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIVDJRGWSFOE-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)





![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)




![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)

